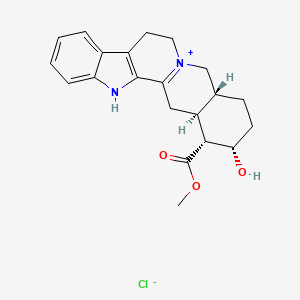
3-Dehydro Yohimbane Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dehydro Yohimbane Chloride is a derivative of the yohimbane alkaloid family, which is known for its diverse biological activities Yohimbane alkaloids are primarily found in the bark of the Pausinystalia johimbe tree and have been used traditionally for their stimulant and aphrodisiac properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction used in its synthesis, involving nitric acid or other oxidizing agents.
Reduction: Can be reduced back to its parent yohimbane alkaloid under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at positions activated by the dehydro group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, lead tetraacetate, mercuric acetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetic acid, methanol.
Major Products Formed
Oxidation: 3-Dehydroreserpine, 3-Dehydrorescinnamine.
Reduction: Reserpine, Yohimbane.
Substitution: Various substituted yohimbane derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.
Comparison with Similar Compounds
3-Dehydro Yohimbane Chloride is compared with other yohimbane-type alkaloids, such as:
Reserpine: Known for its use in treating hypertension and psychotic disorders.
Yohimbine: Used as an aphrodisiac and in the treatment of erectile dysfunction.
Ajmalicine: Used for its vasodilatory properties.
Uniqueness
This compound is unique due to its specific dehydro modification, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1 |
InChI Key |
SBSXOXXZDDEBHZ-ZBMACTEASA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
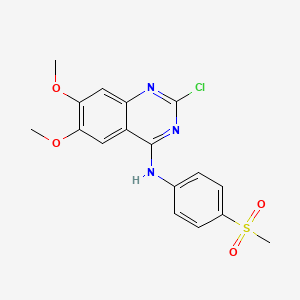
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
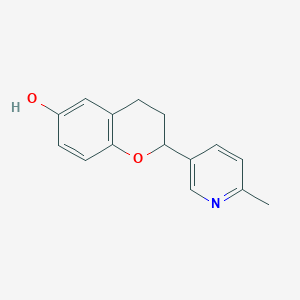
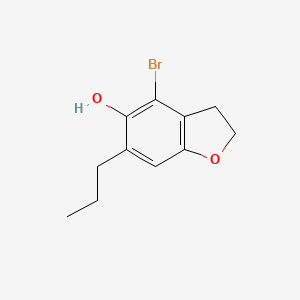
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
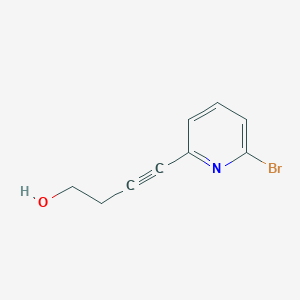
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
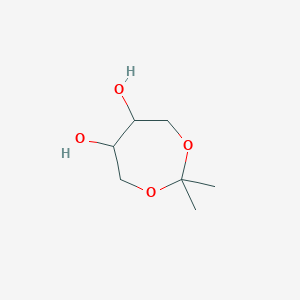
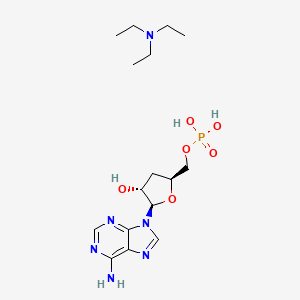
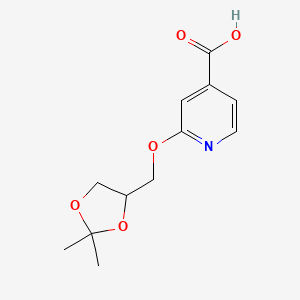
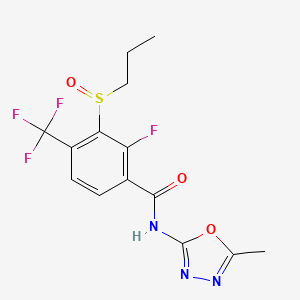
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)

